Cas no 730971-69-4 (3-Phenoxythiobenzamide)

3-Phenoxythiobenzamide is a thiobenzamide derivative characterized by the presence of a phenoxy substituent on the thiocarbonyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for constructing heterocyclic frameworks or modifying bioactive molecules. The thiobenzamide moiety offers reactivity distinct from traditional amides, enabling selective transformations such as thioamide-directed C–H functionalization or cyclization reactions. The phenoxy group may further influence electronic properties and solubility, enhancing its utility in targeted applications. Its stability under standard conditions makes it suitable for laboratory-scale experimentation and process development.
3-Phenoxythiobenzamide structure
3-Phenoxythiobenzamide structure
Product Name:3-Phenoxythiobenzamide
CAS No:730971-69-4
MF:C13H11NOS
MW:229.297541856766
MDL:MFCD04973320
CID:3106926
PubChem ID:2760352
Update Time:2025-06-13

3-Phenoxythiobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Phenoxybenzothioamide
    • 3-phenoxy-thiobenzamide
    • CHEMBL4553832
    • EN300-09196
    • 3-phenoxybenzene-1-carbothioamide
    • 3-Phenoxythiobenzamide
    • Z55993075
    • AKOS001057606
    • AS-44300
    • SR-01000050672-1
    • HMS1754P20
    • 730971-69-4
    • A10487
    • SCHEMBL19608231
    • 3-phenoxybenzenecarbothioamide
    • MFCD04973320
    • SR-01000050672
    • FEB97169
    • 999-571-5
    • MDL: MFCD04973320
    • Inchi: 1S/C13H11NOS/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9H,(H2,14,16)
    • InChI Key: QJBRRYKDCBBKTC-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC=C(C=1)OC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 229.05613515g/mol
  • Monoisotopic Mass: 229.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 67.3Ų

Experimental Properties

  • Melting Point: 122-123°C

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3-Phenoxythiobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:730971-69-4)3-Phenoxythiobenzamide
Order Number:A1173163
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:25
Price ($):238.0
Email:sales@amadischem.com

Additional information on 3-Phenoxythiobenzamide

Comprehensive Overview of 3-Phenoxythiobenzamide (CAS No. 730971-69-4): Properties, Applications, and Research Insights

3-Phenoxythiobenzamide (CAS No. 730971-69-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound, also referred to as N-(3-phenoxyphenyl)thioamide, belongs to the class of thiobenzamides, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of both phenoxy and thiocarbonyl groups in its molecular framework makes it a valuable intermediate for pharmaceutical and agrochemical research.

One of the most frequently searched questions about 3-Phenoxythiobenzamide is its role in drug discovery and medicinal chemistry. Researchers have explored its potential as a building block for designing novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its thioamide moiety is of particular interest, as it can mimic peptide bonds while offering enhanced stability and unique binding properties. This has led to increased demand for CAS 730971-69-4 in high-throughput screening and combinatorial chemistry.

In addition to its pharmaceutical applications, 3-Phenoxythiobenzamide has also been investigated for its potential use in material science. The compound's aromatic and sulfur-containing groups make it a candidate for designing advanced polymers and functional materials. For instance, its incorporation into conductive polymers or photovoltaic materials could enhance electronic properties, a topic that aligns with the growing interest in sustainable energy solutions. This connection to green chemistry and renewable energy research has further boosted its relevance in scientific literature.

Another trending topic related to 3-Phenoxythiobenzamide is its synthetic methodology. Chemists often search for efficient protocols to prepare this compound, with a focus on catalyst-free reactions or microwave-assisted synthesis to improve yield and reduce environmental impact. Recent studies have highlighted the use of palladium-catalyzed cross-coupling or thionation reactions as viable routes, reflecting the broader shift toward sustainable and atom-economical processes in organic synthesis.

The stability and storage conditions of CAS 730971-69-4 are also common queries among industrial users. Proper handling under inert atmospheres and protection from moisture are recommended to maintain its integrity, as the thiocarbonyl group can be sensitive to oxidation. These practical considerations are critical for ensuring reproducibility in research and industrial applications, making 3-Phenoxythiobenzamide a compound of both academic and commercial interest.

Looking ahead, the future of 3-Phenoxythiobenzamide appears promising, with ongoing studies exploring its derivatives and analogs. The rise of computational chemistry and AI-driven drug design has further accelerated its exploration, as researchers leverage predictive modeling to identify new applications. As the scientific community continues to prioritize molecular diversity and functional group manipulation, this compound is poised to remain a key player in cutting-edge research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:730971-69-4)3-Phenoxythiobenzamide
A1173163
Purity:99%
Quantity:5g
Price ($):238.0
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